4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, and a benzamide moiety linked to a methoxyphenyl group. The presence of these functional groups imparts distinct physicochemical properties, making it a valuable subject for research in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3-methoxybenzoic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired benzamide linkage. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes side reactions and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenol derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of bacterial enzymes, particularly phosphopantetheinyl transferase, which is crucial for bacterial viability and virulence.
Agrochemicals: The compound’s structural motif is explored for developing new herbicides and pesticides with enhanced efficacy and environmental safety.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of phosphopantetheinyl transferase, it binds to the enzyme’s active site, preventing the post-translational modification of proteins essential for bacterial metabolism and growth. This inhibition disrupts bacterial cell function and viability .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro substituents but lacks the benzamide and methoxyphenyl groups.
3-chloro-5-(trifluoromethyl)pyridine: Contains the pyridine ring with similar substituents but does not have the benzamide linkage.
Uniqueness
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N2O2/c1-28-16-4-2-3-15(10-16)26-19(27)13-7-5-12(6-8-13)18-17(21)9-14(11-25-18)20(22,23)24/h2-11H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJOVZCJWLJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.